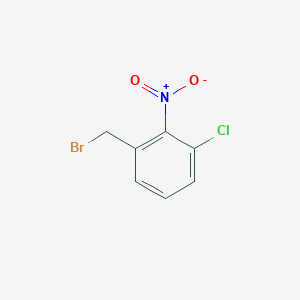

1-(Bromomethyl)-3-chloro-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAIAXUOYCTOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481602 | |

| Record name | 3-chloro-2-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56433-00-2 | |

| Record name | 1-(Bromomethyl)-3-chloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-2-nitrobenzene (CAS No. 56433-00-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-3-chloro-2-nitrobenzene is a trifunctional aromatic compound of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a chloro substituent on the benzene ring, makes it a versatile building block for the construction of complex molecular scaffolds. The strategic placement of these functional groups allows for a high degree of synthetic flexibility, enabling selective chemical transformations and the introduction of diverse functionalities. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, reactivity, potential applications, and safety considerations.

Chemical Identity and Physicochemical Properties

CAS Number: 56433-00-2[1]

Molecular Formula: C₇H₅BrClNO₂

Molecular Weight: 250.48 g/mol [1]

Synonyms: 3-Chloro-2-nitrobenzyl bromide

Physicochemical Data Summary Table:

| Property | Value | Source |

| CAS Number | 56433-00-2 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | |

| Molecular Weight | 250.48 g/mol | [1] |

| Melting Point | 62-63 °C | Sigma-Aldrich |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available precursor, 2-chloro-6-nitrotoluene. This synthetic strategy involves an initial benzylic bromination via a Wohl-Ziegler reaction.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol: Wohl-Ziegler Bromination

This protocol describes the selective radical bromination of the benzylic methyl group of 2-chloro-6-nitrotoluene using N-Bromosuccinimide (NBS).

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chloro-6-nitrotoluene | 171.58 | (1.0 eq) | |

| N-Bromosuccinimide (NBS) | 177.98 | (1.1 eq) | |

| Azobisisobutyronitrile (AIBN) | 164.21 | (0.02 eq) | |

| Carbon tetrachloride (CCl₄) | 153.82 | (as solvent) |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a 250W lamp), dissolve 2-chloro-6-nitrotoluene (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 77°C) and irradiate with the lamp. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. The completion can also be visually monitored as the denser NBS is consumed and the lighter succinimide byproduct floats on top of the solvent.[2][3][4][5]

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.

-

Purification: The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) to afford a crystalline solid.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of its precursors and structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the benzylic protons and the aromatic protons.

-

Benzylic Protons (-CH₂Br): A singlet is anticipated around δ 4.5-4.8 ppm . The downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the region of δ 7.4-7.9 ppm . The electron-withdrawing effects of the nitro and chloro groups will cause these protons to be significantly deshielded.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Benzylic Carbon (-CH₂Br): A signal is expected around δ 30-35 ppm .

-

Aromatic Carbons (Ar-C): Six distinct signals are anticipated in the aromatic region (δ 120-150 ppm ). The carbon bearing the nitro group (C-NO₂) is expected to be the most downfield-shifted quaternary carbon, while the carbon attached to the bromine (C-Br) will also be a downfield quaternary signal. The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of the three substituents.[6][7]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Nitro (N=O) Asymmetric Stretch | 1550-1520 |

| Nitro (N=O) Symmetric Stretch | 1355-1335 |

| C-Br Stretch | 680-515 |

| C-Cl Stretch | 830-560 |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (250.48 g/mol ), with the characteristic isotopic pattern for one bromine and one chlorine atom.

-

Major Fragments: A significant fragment would be the loss of the bromine atom, resulting in a benzylic cation. Further fragmentation of the aromatic ring is also expected.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Reactivity Workflow Diagram

Caption: Reactivity profile of this compound.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is the most reactive site, readily undergoing nucleophilic substitution reactions (Sₙ2 or Sₙ1) with a wide range of nucleophiles.[8] This allows for the facile introduction of various functionalities, making it a valuable precursor for the synthesis of:

-

Ethers and Thioethers: Reaction with alkoxides or thiolates.

-

Esters: Reaction with carboxylates.

-

Amines: Reaction with primary or secondary amines.[9]

-

Nitriles: Reaction with cyanide salts.

These transformations are fundamental in the construction of diverse molecular libraries for drug discovery.

Cross-Coupling Reactions

The aryl chloride, while less reactive than the benzylic bromide, can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic possibilities.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting aniline derivative opens up another avenue for functionalization, such as diazotization followed by Sandmeyer reactions or amide bond formation.

Applications in the Synthesis of Bioactive Molecules

Safety, Handling, and Disposal

As a halogenated nitroaromatic compound, this compound should be handled with caution.

Hazard Identification:

-

Toxicity: Nitroaromatic compounds are known to be toxic and mutagenic.[4][10][11] The reductive metabolism of the nitro group can lead to the formation of reactive intermediates that can damage DNA and proteins.

-

Irritation: Benzylic bromides are lachrymators and skin irritants.

Handling Precautions:

-

All manipulations should be performed in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Brominated organic compounds are typically considered hazardous waste and require specialized disposal procedures.[12][13][14]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and agrochemical research. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in the research and development of novel bioactive compounds.

References

-

PubChem. 2-Chloro-6-nitrotoluene. National Center for Biotechnology Information. Available from: [Link].

-

University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available from: [Link].

-

Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Available from: [Link].

-

Grokipedia. Wohl–Ziegler bromination. Available from: [Link].

-

Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. Available from: [Link].

-

Chemistry LibreTexts. 24.8: Reactions of Arylamines. Available from: [Link].

-

Wikipedia. Wohl–Ziegler reaction. Available from: [Link].

- Ju, Y., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

-

Chem-Station. Wohl-Ziegler Bromination. Available from: [Link].

-

ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. Available from: [Link].

-

Scribd. Synthesis of Chlorobenzene via Sandmeyer. Available from: [Link].

-

PubChem. 1-Bromo-3-chloro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Available from: [Link].

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link].

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link].

-

SpectraBase. 1-Bromo-3-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

-

PubChem. 1-Bromo-2-chloro-3-methylbenzene. National Center for Biotechnology Information. Available from: [Link].

Sources

- 1. biosynth.com [biosynth.com]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 页面加载中... [china.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. rsc.org [rsc.org]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

1-(Bromomethyl)-3-chloro-2-nitrobenzene chemical properties

An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-2-nitrobenzene: Properties, Synthesis, and Applications

Introduction

This compound is a trifunctional aromatic compound of significant interest to synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a highly reactive benzylic bromide, an electron-withdrawing nitro group, and a chloro substituent on the benzene ring, makes it a versatile building block for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective, stepwise reactions, providing a powerful tool for creating diverse libraries of compounds for drug discovery and other research applications. This guide offers a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, an analysis of its reactivity, and critical safety information for its handling.

Chemical Identity and Physicochemical Properties

The core identity and general properties of this compound are summarized below. These characteristics are fundamental to its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 56433-00-2 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [1] |

| Appearance | Likely a pale yellow or light brown solid, based on analogous structures. | [2][3] |

| Storage Conditions | Store in an inert atmosphere at 2-8°C. | [1] |

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of this compound is achieved through the free-radical bromination of the corresponding methyl-substituted precursor, 2-chloro-6-nitrotoluene. This reaction leverages the selective reactivity of N-Bromosuccinimide (NBS) for benzylic positions.

Causality of Experimental Design

-

Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) through its reaction with trace amounts of HBr, minimizing side reactions such as electrophilic aromatic substitution on the electron-rich ring (though this ring is deactivated).

-

Initiator: A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the free-radical chain reaction. AIBN is often preferred as it decomposes cleanly into nitrogen gas and cyanoisopropyl radicals, avoiding the potentially reactive byproducts of other initiators.[4][5]

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or chlorobenzene is used to dissolve the reactants without participating in the reaction.

Experimental Protocol: Synthesis via Radical Bromination

Objective: To synthesize this compound from 2-chloro-6-nitrotoluene.

Materials:

-

2-chloro-6-nitrotoluene (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 equivalents)

-

Azobisisobutyronitrile (AIBN) (0.02 equivalents)

-

Chlorobenzene (or CCl₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-nitrotoluene (1 eq.) in chlorobenzene.

-

Add NBS (1.05 eq.) and AIBN (0.02 eq.) to the solution.

-

Heat the mixture to reflux (approximately 80-90°C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain pure this compound.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its three functional groups. This allows for controlled, sequential modifications, making it a highly versatile intermediate.

Nucleophilic Substitution at the Benzylic Carbon

The C-Br bond in the bromomethyl group is the most reactive site. The benzylic carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) via an Sₙ2 mechanism. This reaction is fundamental for attaching the 3-chloro-2-nitrobenzyl moiety to other molecules.

Generic Protocol: N-Alkylation of an Amine

-

Dissolve the amine (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents), to act as an acid scavenger.

-

Add a solution of this compound (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction until completion (monitored by TLC).

-

Perform an aqueous workup and purify the product via chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂), which dramatically alters the electronic properties of the ring and provides a new site for functionalization (e.g., amide bond formation, diazotization).

Generic Protocol: Reduction using Tin(II) Chloride

-

Suspend this compound (1 equivalent) in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).

-

Heat the mixture to reflux for several hours until the starting material is consumed.

-

Cool the reaction, and basify carefully with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate tin salts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Dry and concentrate the organic layer to yield the aniline product.

Visualization: Reactivity Pathways

Caption: Key reactivity pathways of the title compound.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. Its reactivity as a benzyl bromide derivative suggests it is a potent lachrymator and corrosive agent.[6][7]

GHS Hazard Information

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion/Irritation |

| UN Number | 3261 | Corrosive solid, acidic, organic, n.o.s. |

| Class | 8 | Corrosive substances |

| Packing Group | II | High danger |

Source:[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[8][9]

-

Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with an appropriate cartridge.[8]

First-Aid Measures

-

Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek urgent medical attention.[7]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek urgent medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek urgent medical attention.[7]

Applications in Research and Development

The primary application of this compound is as an intermediate in multi-step organic synthesis. Its structure is particularly valuable for:

-

Scaffold Decoration: The reactive benzylic bromide allows for the attachment of this substituted aromatic ring to a core molecule, enabling the exploration of structure-activity relationships (SAR) in drug discovery.

-

Synthesis of Heterocycles: Following the reduction of the nitro group to an amine, the resulting 2-amino-6-chlorobenzyl bromide (or its derivatives) can serve as a precursor for synthesizing nitrogen-containing heterocyclic systems, such as indoles or quinazolines, which are common motifs in pharmacologically active compounds.

-

Probing Molecular Interactions: In chemical biology, it can be used to synthesize probes for covalently modifying specific sites in proteins or other biomolecules, provided a suitably positioned nucleophile is present.

Conclusion

This compound is a potent and versatile chemical building block with a well-defined reactivity profile. The ability to selectively address the benzylic bromide or the nitro group provides chemists with a strategic advantage in the synthesis of complex target molecules. Its utility, however, is matched by its significant hazards. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory.

References

- Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. Loba Chemie.

- ChemicalBook. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4. ChemicalBook.

- PubChem. 1-(Bromomethyl)-3-chloro-5-nitrobenzene.

- BenchChem. A Technical Guide to 1-Bromo-2-(bromomethyl)

- PubChem. 1-Bromo-3-chlorobenzene.

- Google Patents.

- CymitQuimica. CAS 585-79-5: 1-Bromo-3-nitrobenzene.

- PubChem. 1-Bromo-2-(bromomethyl)-3-nitrobenzene.

- BenchChem. Technical Guide: Spectral Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. BenchChem.

- PubChem. 1-Bromo-3-chloro-2-iodobenzene.

- PubChem. 1-Bromo-2-chloro-3-nitrobenzene.

- PubChem. 1-(Bromomethyl)-3-chlorobenzene.

- Sigma-Aldrich. (2025, November 6).

- Thermo Fisher Scientific. (2009, September 22).

- Loba Chemie.

- BLDpharm. 56433-00-2|this compound.

- Thermo Fisher Scientific. (2021, December 25).

- Echemi. 1-(BROMOMETHYL)

- PubChem. 1-Chloro-2-(chloromethyl)-3-nitrobenzene.

- ChemicalBook. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis.

- MDPI.

- BLDpharm. 766-80-3|1-(Bromomethyl)-3-chlorobenzene.

- Carl ROTH.

Sources

- 1. 56433-00-2|this compound|BLD Pharm [bldpharm.com]

- 2. lobachemie.com [lobachemie.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. 1-(Bromomethyl)-3-chlorobenzene | C7H6BrCl | CID 69838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 1-(bromomethyl)-3-chloro-2-nitrobenzene, a compound of interest in synthetic organic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. Detailed, field-proven protocols for the experimental acquisition of this data are also provided, offering a complete roadmap for researchers. This guide is intended to be an essential resource for scientists engaged in the synthesis and characterization of novel substituted aromatic compounds.

Introduction: The Structural Imperative

The precise structural elucidation of a molecule is paramount to understanding its reactivity, biological activity, and potential applications. This compound presents a unique combination of functional groups—a reactive bromomethyl group, and electron-withdrawing chloro and nitro groups on a benzene ring. This substitution pattern is anticipated to give rise to a distinct and informative set of spectral data. Understanding these spectral signatures is a critical first step in its utilization in further synthetic transformations or biological screening. This guide provides a foundational framework for the spectral characterization of this molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons. The electron-withdrawing nature of the nitro and chloro groups will significantly deshield the aromatic protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.9 - 5.1 | Singlet (s) | 2H | -CH₂Br | The methylene protons adjacent to the bromine atom are expected in this region. The absence of adjacent protons results in a singlet. |

| ~ 7.8 - 8.0 | Doublet (d) | 1H | Ar-H | Aromatic proton ortho to the nitro group. The strong deshielding effect of the nitro group results in a significant downfield shift. |

| ~ 7.5 - 7.7 | Triplet (t) | 1H | Ar-H | Aromatic proton para to the nitro group. |

| ~ 7.3 - 7.5 | Doublet (d) | 1H | Ar-H | Aromatic proton meta to the nitro group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. The carbons attached to electronegative atoms (Br, Cl, N) and the aromatic carbons will have characteristic chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 30 - 35 | -CH₂Br | The benzylic carbon attached to bromine. |

| ~ 125 - 140 | Ar-CH | Aromatic carbons with attached protons. |

| ~ 135 - 150 | Ar-C (quaternary) | Quaternary aromatic carbons attached to the substituents (-CH₂Br, -Cl, -NO₂). The carbon bearing the nitro group is expected to be the most downfield. |

Experimental Protocol for NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1]

-

-

Data Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).[1]

-

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the carbon-halogen bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretch[2][3][4] |

| 1360 - 1290 | Strong | Symmetric NO₂ stretch[2][3][4] |

| 1600 - 1450 | Medium | Aromatic C=C stretch |

| ~1210 | Strong | C-N stretch |

| 850 - 550 | Strong-Medium | C-Cl stretch |

| 690 - 550 | Strong-Medium | C-Br stretch |

The presence of two strong absorption bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ is a clear indicator of the nitro functional group.[2][3][4]

Experimental Protocol for FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the purified this compound sample directly onto the ATR crystal.

-

Apply firm and even pressure using the instrument's pressure arm.

-

Collect the spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[2]

-

Clean the ATR crystal thoroughly with a suitable solvent, such as isopropanol, after the measurement.[2]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Predicted Fragmentation Pattern

In an electron ionization (EI) mass spectrometer, this compound is expected to fragment in a predictable manner.

-

Molecular Ion (M⁺): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex isotopic pattern for the molecular ion peak.[5][6] The most abundant molecular ion peaks would be expected around m/z 249 (for ⁷⁹Br and ³⁵Cl) and 251 (for ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), with a smaller peak at m/z 253 (for ⁸¹Br and ³⁷Cl).

-

Loss of Br: A common fragmentation pathway for benzyl bromides is the loss of the bromine radical to form a stable benzyl cation. This would result in a significant peak at m/z 170 (C₇H₅ClNO₂⁺).[7][8]

-

Loss of NO₂: Fragmentation involving the loss of a nitro group (NO₂) would lead to a fragment at m/z 203 (C₇H₅BrCl⁺).

-

Tropylium Ion Formation: The benzyl cation fragment (m/z 170) may further fragment. A peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a common feature in the mass spectra of benzyl compounds, although in this substituted case, fragments retaining the chloro and nitro groups are more likely.[7][8]

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound, providing both separation and structural information.

-

Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Employ a temperature program to ensure good separation of the analyte from any impurities.

-

-

MS Analysis:

-

The eluent from the GC column is directed into the ion source of the mass spectrometer (typically an electron ionization source).

-

Acquire mass spectra over a suitable mass range (e.g., m/z 40-300).

-

Visualizing the Structure-Spectrum Relationship

The following diagrams illustrate the key structural features of this compound and the expected relationships with its spectral data.

Caption: Molecular structure of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(Bromomethyl)-3-chlorobenzene | C7H6BrCl | CID 69838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-(bromomethyl)-3-chloro- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 8. 1-BROMO-2-CHLORO-3-NITROBENZENE(3970-37-4) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Safe Handling and Management of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

An Essential Resource for Researchers in Synthetic Chemistry and Drug Development

This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required for the safe utilization of 1-(Bromomethyl)-3-chloro-2-nitrobenzene in a laboratory setting. As a Senior Application Scientist, the following narrative is structured not as a rigid checklist but as a logical framework grounded in the principles of chemical reactivity, toxicology, and industrial hygiene. The causality behind each recommendation is explained to foster a deep-seated culture of safety among researchers, scientists, and drug development professionals.

Chapter 1: Understanding the Inherent Risk Profile

This compound is a multifunctional compound whose utility in synthesis is matched by its significant hazard potential. A thorough understanding of its chemical nature is the bedrock of safe handling. The molecule possesses a triad of functionalities that dictate its toxicological and safety profile.

The Triad of Hazards: A Mechanistic Perspective

-

The Alkylating Agent (Bromomethyl Group) : The bromomethyl (-CH₂Br) group is a potent electrophile and alkylating agent. Such compounds are known to be toxic, mutagenic, and/or carcinogenic because they can form strong covalent bonds with endogenous nucleophiles, most critically with the nucleobases in DNA[1]. This reactivity is the primary driver for its classification as a substance that likely causes severe skin burns and eye damage[2][3][4]. The lachrymatory (tear-inducing) properties of similar benzyl halides are also a key indicator of its irritant nature[4].

-

The Nitroaromatic Core : The presence of the nitro group on the benzene ring introduces a distinct toxicological pathway. Aromatic nitro compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively[5][6]. This can lead to cyanosis (bluish skin), confusion, and dizziness[5]. Crucially, the onset of these symptoms can be delayed for several hours post-exposure[5][6].

-

The Halogenated Aromatic System : The chloro- and bromo- substituents contribute to the molecule's overall chemical properties and potential for persistence in the environment. Upon combustion, halogenated organic compounds can decompose to release highly toxic and corrosive fumes, including hydrogen halides (HBr, HCl) and nitrogen oxides (NOx)[5][7][8].

Synthesized Hazard Classification and Physical Properties

While specific GHS classification for this exact compound is not universally available, a classification can be inferred from structurally related chemicals. Researchers must handle this compound with the assumption that it meets the criteria for the following hazards.

| Hazard Category | Classification | Rationale / Key Precaution |

| Acute Toxicity | Harmful/Toxic if swallowed, in contact with skin, or if inhaled. | Avoid all routes of exposure. Strict adherence to PPE and engineering controls is mandatory.[2][7][9][10] |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns. | Contact will cause immediate and severe damage. Use of appropriate gloves and lab coat is critical.[2][3][4] |

| Eye Damage/Irritation | Category 1: Causes serious eye damage. | Risk of irreversible eye damage. Chemical splash goggles and a face shield are required.[2][3][4] |

| Respiratory Sensitization | May cause respiratory irritation. | Work must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7][8] |

| Systemic Toxicity | May cause damage to blood. | Potential for delayed-onset methemoglobinemia. Any exposure requires immediate medical evaluation.[5][6] |

| Carcinogenicity/Mutagenicity | Suspected. | As an alkylating agent, it has the potential to be mutagenic or carcinogenic. Minimize exposure.[1] |

Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 56433-00-2[11][12] |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol [11] |

| Appearance | Likely a solid (e.g., pale yellow crystals)[5] |

Chapter 2: A Proactive Safety Framework: The Hierarchy of Controls

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to protect laboratory personnel.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical element in providing a safe working environment by physically isolating personnel from the hazard.

-

Chemical Fume Hood : All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood[8][13][14][15]. This is non-negotiable.

-

Emergency Equipment : An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the workstation[3][16][17]. All personnel must be trained on their location and operation.

Administrative Controls: Codifying Safe Work Practices

These are the procedures and policies that dictate how work is to be performed safely.

-

Designated Areas : Operations involving this chemical should be restricted to a designated area within the laboratory. This area should be clearly marked with warning signs.

-

Safe Handling Practices :

-

Avoid the formation and inhalation of dust and aerosols[8][13][14][15].

-

Protect work surfaces with disposable, plastic-backed absorbent paper to contain any minor drips or contamination[15].

-

Do not eat, drink, smoke, chew gum, or apply cosmetics in the laboratory[9][14][18].

-

Wash hands and any exposed skin thoroughly with soap and water after handling the chemical and before leaving the work area[9].

-

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place[7][9][13]. The storage area should be secure and locked[13][14]. Store separately from incompatible materials such as strong oxidizing agents, bases, and combustible substances[5][6][7].

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be used as a substitute for robust engineering and administrative controls. The following PPE is mandatory when handling this compound.

| Protection Type | Specific Equipment | Standard/Specification | Purpose |

| Eye and Face | Chemical splash goggles and a full-face shield. | ANSI Z87.1[19] | Protects against splashes that can cause severe, irreversible eye damage. The face shield protects the entire face.[19][20] |

| Hand | Chemically resistant gloves (e.g., Nitrile, Neoprene). | EN 374 | Provides a barrier against skin contact which can cause severe burns. Inspect gloves before each use and dispose of them immediately if contamination is suspected.[3][8][20] |

| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Must be kept fully buttoned.[19] | |

| Foot | Closed-toe shoes. | Protects feet from spills. Sandals or perforated shoes are strictly forbidden.[18][19] | |

| Respiratory | NIOSH-approved respirator (if needed). | Required only if engineering controls fail or during the cleanup of a large spill where dust or aerosols cannot be controlled. Use requires prior training and fit-testing.[3][20][21] |

Chapter 3: Standard Operating Protocols

Adherence to a validated, step-by-step protocol is essential for ensuring reproducible science and operator safety.

Pre-Experiment Safety Workflow

The following diagram outlines the mandatory safety checks that must be completed before any experimental work begins.

Caption: Pre-experiment safety and preparation workflow.

Step-by-Step Handling Protocol

-

Preparation : Follow the Pre-Experiment Safety Workflow (3.1) meticulously. Place plastic-backed absorbent paper on the work surface inside the fume hood.

-

Weighing :

-

Tare a suitable, clean container on a balance located within the fume hood or a containment glove box.

-

Carefully transfer the required amount of the solid chemical into the container using a clean spatula.

-

Avoid creating dust. If any material is spilled, decontaminate the area immediately as per the spill protocol (Chapter 4).

-

Securely close the primary container of this compound.

-

-

Dissolution & Transfer :

-

Add the solvent to the container with the weighed chemical slowly to avoid splashing.

-

Use a mechanical pipetting aid for all liquid transfers. Mouth pipetting is strictly forbidden[15][18].

-

If transferring the solution, do so carefully, keeping the container low to the work surface to minimize potential splash distance.

-

-

Post-Handling Decontamination :

-

Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

-

Carefully remove and dispose of the contaminated bench paper and gloves into a designated hazardous waste container.

-

Wipe down the work surface in the fume hood with an appropriate cleaning agent.

-

Wash hands thoroughly with soap and water after removing PPE.

-

Chapter 4: Emergency Response and Management

A swift, informed response to emergencies is critical to mitigating harm.

Spill Response Protocol

The immediate response to a spill depends on its scale and location.

Caption: Decision workflow for chemical spill response.

Key Spill Response Steps :

-

Evacuate and Alert : For any major spill, evacuate the immediate area and notify your supervisor and the institutional Environmental Health & Safety (EHS) office[2][22][23].

-

Contain : Prevent the spill from spreading or entering drains using spill socks or inert absorbent materials like vermiculite or sand[2][14][22].

-

Cleanup : Only personnel trained in hazardous spill cleanup should address major spills. For minor spills within a fume hood, wear full PPE, cover the spill with an absorbent, and carefully transfer the material to a sealed, labeled hazardous waste container[22][23][24].

-

Decontaminate : After the bulk of the material is removed, decontaminate the surface with soap and water[22][24][25].

Personnel Exposure and First Aid

Immediate and correct first aid is vital. All exposures must be followed by a professional medical evaluation.

-

Skin Contact : Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes in a safety shower[2][3][20]. Seek immediate medical attention[10][20][26].

-

Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[3][7][20]. Remove contact lenses if present and easy to do[13][20]. Seek immediate medical attention[10][20].

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth)[20]. Seek immediate medical attention[7][10][20][26].

-

Ingestion : Do NOT induce vomiting[2][10][14]. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel[10][14][20].

Conclusion

This compound is a valuable synthetic reagent that demands the highest level of respect and caution. Its hazardous properties, stemming from its nature as an alkylating agent and a nitroaromatic compound, are significant but manageable. By rigorously adhering to the hierarchy of controls—prioritizing engineering solutions, enforcing strict administrative protocols, and correctly using personal protective equipment—researchers can mitigate the risks effectively. Safety is not an impediment to scientific progress; it is the foundation upon which reliable, ethical, and successful research is built.

References

-

Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

University of Toronto. Chemical Spill Procedures. Environmental Health & Safety. [Link]

-

Princeton University. Chemical Spill Procedures. Environmental Health and Safety. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

University of British Columbia Okanagan. (2021, October). General Chemical Spill Procedures. Campus Operations and Risk Management. [Link]

-

Oakland University. (2025-2026). Spill Control/Emergency Response. EHSO Manual. [Link]

-

University of Manitoba. Chemical Spill Response Procedure. Environmental Health and Safety Office. [Link]

-

PubChem. 1-(Bromomethyl)-3-chlorobenzene. National Center for Biotechnology Information. [Link]

-

ILO and WHO. (2021). ICSC 1633 - 1-CHLORO-3-NITROBENZENE. International Chemical Safety Cards. [Link]

-

PubChem. 1-Chloro-3-nitrobenzene. National Center for Biotechnology Information. [Link]

-

ChemistryViews. (2015, October 6). Chemical Indicator for Alkylating Agents. [Link]

-

Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

-

Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]

-

Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

-

XiXisys.com. (2017, August 15). BENZENE, 1-(BROMOMETHYL)-3-CHLORO-5-NITRO- (CAS No. 865624-17-5) SDS. [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

-

PubChem. 1-(Chloromethyl)-3-methyl-2-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Cole-Parmer. [Link]

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. 1-(Bromomethyl)-3-chlorobenzene | C7H6BrCl | CID 69838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. lobachemie.com [lobachemie.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 2-(bromomethyl)-1-chloro-3-nitrobenzene - Safety Data Sheet [chemicalbook.com]

- 12. 56433-00-2|this compound|BLD Pharm [bldpharm.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 18. artsci.usu.edu [artsci.usu.edu]

- 19. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 20. lgcstandards.com [lgcstandards.com]

- 21. echemi.com [echemi.com]

- 22. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 23. ehs.princeton.edu [ehs.princeton.edu]

- 24. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 25. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 26. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Determination of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 1-(bromomethyl)-3-chloro-2-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties. This document emphasizes experimental design, rationale, and data interpretation to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is a substituted nitrobenzene derivative. Such compounds are common intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The presence of a nitro group, a bromine atom, and a chlorine atom on the benzene ring suggests that this compound is likely a solid at room temperature with limited aqueous solubility and better solubility in organic solvents.[2] Understanding its solubility is critical for its application in synthesis, formulation, and biological screening, as low solubility can impede reaction kinetics, bioavailability, and lead to unreliable in vitro test results.[3]

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₇H₅BrClNO₂ | Based on chemical structure[4] |

| Molecular Weight | 250.48 g/mol | Based on chemical structure[4] |

| Appearance | Likely a pale yellow crystalline solid | Based on similar nitrobenzene compounds[5] |

| Melting Point | Expected to be a solid at room temperature | Substituted benzenes with similar molecular weights are typically solids[6] |

| Aqueous Solubility | Low | Nitrobenzene and its derivatives are sparingly soluble in water[7][8] |

| Organic Solvent Solubility | Moderate to High | Nitrobenzene is soluble in many organic solvents like ethanol, ether, and benzene[2][7] |

| LogP (Octanol-Water Partition Coefficient) | Moderately high | The presence of halogens and a nitro group generally increases lipophilicity. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[9] This method is based on achieving a saturated solution by allowing excess solute to equilibrate with a solvent over a defined period.[10] The concentration of the dissolved solute is then measured.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. Unlike kinetic solubility assays, which often start from a DMSO stock solution and can lead to supersaturation, the shake-flask method aims to determine the true thermodynamic equilibrium.[3][10] This is crucial for applications where long-term stability and predictable behavior in a given solvent are required, such as in pharmaceutical formulations and toxicological studies.

Self-Validating System and Protocol Integrity

The protocol described below is designed to be a self-validating system. By ensuring that an excess of the solid is present throughout the experiment and that equilibrium has been reached (by sampling at multiple time points, e.g., 24 and 48 hours, and observing no significant change in concentration), the method validates that a true saturated solution has been achieved.[10] Purity of the compound and the solvent are paramount for accurate results.[11]

Detailed, Step-by-Step Methodology

1. Preparation of Materials:

-

Analyte: this compound (ensure high purity, >98%).

-

Solvents: A range of solvents should be tested, including but not limited to:

-

Purified water (e.g., Milli-Q or equivalent).

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4).

-

Common organic solvents: ethanol, methanol, acetonitrile, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

-

-

Equipment:

-

Analytical balance.

-

Glass vials with screw caps (e.g., 4 mL or 8 mL).

-

Orbital shaker or rotator capable of maintaining a constant temperature.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

2. Experimental Procedure:

-

Addition of Excess Solute: Weigh an amount of this compound that is in clear excess of its expected solubility and place it into a glass vial. A common starting point is to add enough solid to visually confirm its presence at the end of the experiment.

-

Addition of Solvent: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for an extended period. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.[12]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution: Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

3. Preparation of Standards and Quantification:

-

Stock Solution: Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO).

-

Calibration Curve: Create a series of calibration standards by serially diluting the stock solution.

-

Analysis: Analyze the calibration standards using the same analytical method as the samples to generate a calibration curve.

-

Calculation: Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner.

Table 2: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | Experimental Value | Calculated Value |

| PBS (pH 7.4) | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| DMSO | Experimental Value | Calculated Value |

The results will likely confirm the initial predictions of low aqueous solubility and higher solubility in organic solvents. The nitro group, while polar, contributes to a strong crystal lattice, which requires significant energy to overcome for dissolution in water.[13] The overall nonpolar character of the substituted benzene ring favors dissolution in less polar organic solvents.

Conclusion

This guide has outlined a robust and scientifically sound methodology for determining the solubility of this compound. By adhering to the principles of the shake-flask method and employing a validated analytical technique, researchers can obtain reliable and reproducible solubility data. This information is fundamental for the effective use of this compound in research and development, ensuring that subsequent experiments and formulations are based on a solid understanding of its physicochemical properties.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

National Center for Biotechnology Information. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene. [Link]

-

PubChem. Benzene, 1-(bromomethyl)-3-nitro-. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Chemistry LibreTexts. 2.2: Solubility Lab. [Link]

-

PubChem. 1-Bromo-2-chloro-3-nitrobenzene. [Link]

-

ORGANIC CHEMISTRY. [Link]

-

Toxicological Profile for Nitrobenzene. [Link]

-

PubChem. 1-Bromo-3-chloro-2-methyl-5-nitrobenzene. [Link]

-

ResearchGate. (PDF) Substituent effects of nitro group in cyclic compounds. [Link]

-

ResearchGate. Substituent effects of nitro group in cyclic compounds. [Link]

-

1-bromo-3-chloro-5-nitro-benzene - ChemBK. [Link]

-

BENZENE, 1-(BROMOMETHYL)-3-CHLORO-5-NITRO- (CAS No. 865624-17-5) SDS. [Link]

- Google Patents.

-

NIST WebBook. Benzene, 1-(chloromethyl)-3-nitro-. [Link]

-

PubChem. 1-(Bromomethyl)-3-chlorobenzene. [Link]

-

NIST WebBook. Benzene, 1-chloro-2-methyl-3-nitro-. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. cms-ed.sakshi.com [cms-ed.sakshi.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. 56433-00-2|this compound|BLD Pharm [bldpharm.com]

- 5. Benzene, 1-(bromomethyl)-3-nitro- | C7H6BrNO2 | CID 77568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

understanding the reactivity of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Introduction: Unveiling a Versatile Trifunctional Building Block

In the landscape of synthetic organic chemistry, the strategic value of a building block is defined by its inherent reactivity, selectivity, and the diversity of molecular pathways it unlocks. This compound (CAS No. 56433-00-2) emerges as a compelling, albeit underutilized, scaffold for chemists engaged in drug discovery and materials science.[1][2] This guide provides a deep dive into the core reactivity of this molecule, moving beyond simple reaction schemes to explore the mechanistic underpinnings and practical considerations that govern its synthetic transformations.

The molecule's utility is rooted in the orthogonal reactivity of its three key functional groups: a highly electrophilic benzylic bromide, an aromatic chloro substituent, and an electron-withdrawing nitro group. This trifunctional nature allows for a tiered synthetic approach, where each site can be addressed with a high degree of selectivity under appropriate conditions.[3] This guide will dissect the reactivity at each of these sites, offering field-proven insights and detailed protocols to empower researchers to harness the full synthetic potential of this versatile intermediate.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

PART 1: The Epicenter of Reactivity - The Benzylic Bromide

The primary locus of reactivity in this compound is, unequivocally, the bromomethyl group.[3] As a benzylic halide, it is primed for nucleophilic substitution reactions. Its reactivity is further amplified by the cumulative electron-withdrawing effects of the ortho-nitro and meta-chloro substituents. These groups inductively stabilize the transition state of an S_N2 reaction, enhancing the electrophilicity of the benzylic carbon.

Mechanistic Framework: A Predominantly S_N2 Pathway

From a mechanistic standpoint, reactions at the bromomethyl carbon proceed almost exclusively via a bimolecular nucleophilic substitution (S_N2) pathway.[4][5] The alternative S_N1 mechanism, which would involve the formation of a benzylic carbocation, is disfavored due to the destabilizing influence of the strongly deactivating nitro group at the ortho position.

Key Mechanistic Features:

-

Electrophilic Target: The benzylic carbon atom is highly electron-deficient.

-

Concerted Attack: The incoming nucleophile attacks the carbon atom from the backside relative to the carbon-bromine bond, in a single, concerted step.[4]

-

Excellent Leaving Group: The bromide ion (Br⁻) is a superb leaving group, readily accommodating the negative charge.[4]

Diagram 2: Generalized S_N2 Reaction Pathway

Sources

commercial availability of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

An In-Depth Technical Guide to 1-(Bromomethyl)-3-chloro-2-nitrobenzene: Commercial Availability, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 56433-00-2) is a substituted nitroaromatic compound of significant interest to researchers in organic synthesis and drug discovery. Its trifunctional nature—featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a chloro substituent—renders it a highly versatile intermediate. The benzylic bromide serves as a potent electrophile for alkylation reactions, while the nitro and chloro groups modulate the electronic properties of the aromatic ring and provide additional sites for chemical modification. This guide offers a comprehensive overview of its commercial availability, key physicochemical properties, a detailed synthetic protocol, and its applications for professionals in the scientific community.

Section 1: Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. Procurement for research and development purposes is generally straightforward, with offerings varying in purity and quantity. When sourcing this reagent, it is crucial to request and review the supplier's Certificate of Analysis (CoA) to confirm identity and purity.

Table 1: Commercial Supplier Overview

| Supplier | CAS Number | Purity/Specification | Notes |

|---|---|---|---|

| Sigma-Aldrich | 56433-00-2 | 95% | Available through their marketplace, often supplied by partners like Enamine.[1] |

| BLDpharm | 56433-00-2 | Varies | Offers various quantities and provides key product information online.[2] |

| abcr GmbH | 56433-00-2 | Not specified | Listed as part of their chemical portfolio.[3] |

| Enamine | 56433-00-2 | >95% | A primary manufacturer of building blocks for drug discovery. |

Section 2: Physicochemical and Safety Data

Understanding the properties of a reagent is paramount for its safe handling and successful application in experimental design.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 56433-00-2 | Multiple[1][2] |

| Molecular Formula | C₇H₅BrClNO₂ | BLDpharm[2] |

| Molecular Weight | 250.48 g/mol | BLDpharm[2] |

| Appearance | Pale yellow crystalline solid (inferred) | General knowledge |

| Melting Point | 62-63 °C | Sigma-Aldrich[1] |

| InChI Key | AQAIAXUOYCTOOS-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| SMILES | O=[O-] | BLDpharm[2] |

| Storage | Inert atmosphere, 2-8°C | BLDpharm[2] |

Safety and Handling Insights

Benzyl bromides, particularly those bearing electron-withdrawing groups like a nitro substituent, are potent lachrymators and skin irritants. The safety data for structurally similar compounds, such as 1-Bromo-2-chloro-3-nitrobenzene, highlight hazards including being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[4]

Core Handling Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles. For weighing operations outside of an isolator, a face shield is recommended.[5]

-

Accidental Contact: In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2]

Section 3: Synthesis Protocol

The most direct and common method for synthesizing this compound is through the free-radical bromination of its toluene precursor, 1-chloro-2-methyl-3-nitrobenzene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Precursor Information

The starting material, 1-chloro-2-methyl-3-nitrobenzene (also known as 2-chloro-6-nitrotoluene), is a common intermediate in chemical synthesis.[7] It is identified by CAS Number 83-42-1.[8]

Reaction Principle: Free-Radical Benzylic Bromination

This transformation relies on the generation of a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source to yield the product. N-Bromosuccinimide (NBS) is the preferred reagent as it maintains a low, constant concentration of bromine (Br₂) in the reaction mixture, minimizing side reactions like aromatic bromination. The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light (hν).

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 1-chloro-2-methyl-3-nitrobenzene (1.0 eq).

-

Reagent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene. Add N-Bromosuccinimide (NBS, 1.05 eq) followed by a catalytic amount of AIBN (0.02 eq).

-

Causality Insight: Using slightly more than one equivalent of NBS ensures full conversion of the starting material. AIBN is chosen as it thermally decomposes at a convenient rate at typical reflux temperatures to initiate the radical chain reaction.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS. The solid succinimide byproduct will float to the surface as the reaction progresses.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small portion of the solvent.

-

Quenching: Combine the filtrates and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford the pure this compound.

Section 4: Applications in Research and Drug Development

The utility of this compound stems from its ability to act as a potent electrophilic alkylating agent. This makes it a valuable building block for introducing the 3-chloro-2-nitrobenzyl moiety into molecules, a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Key Application: Alkylation of Nucleophiles

The compound readily reacts with a wide range of nucleophiles (O-, N-, and S-based) to form new carbon-heteroatom bonds. Such reactions are fundamental in constructing the complex molecular scaffolds required for drug candidates.[9] The electron-withdrawing nitro group enhances the reactivity of the benzylic position towards nucleophilic attack.[10]

Caption: General scheme for Sₙ2 alkylation using the title reagent.

Strategic Value in Drug Discovery

-

Scaffold Decoration: It can be used to add a substituted benzyl group to a core scaffold, which can probe binding pockets for steric and electronic interactions. The inclusion of chlorine and other halogens is a well-established strategy in medicinal chemistry to modulate pharmacokinetic properties like lipophilicity and metabolic stability.[11]

-

Protecting Group Chemistry: The 2-nitrobenzyl group can be used as a photolabile protecting group for various functional groups. Irradiation with UV light cleaves the group, allowing for controlled deprotection under mild conditions.

-

Further Functionalization: The nitro group itself is a versatile functional handle. It can be reduced to an amine, which can then be used for amide bond formation, sulfonylation, or other derivatizations, vastly expanding the chemical space accessible from this single intermediate.

Conclusion

This compound is a readily available and highly functionalized chemical intermediate. Its utility is centered on the reactivity of the benzylic bromide, which, modulated by the electronic effects of the nitro and chloro substituents, provides a reliable tool for alkylation and molecular elaboration. A thorough understanding of its properties, safe handling procedures, and synthetic preparation is essential for leveraging its full potential in the design and synthesis of novel molecules for research, drug discovery, and materials science.

References

-

PubChem. 1-Bromo-3-chloro-2-methyl-5-nitrobenzene. [Link]

-

Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

-

ResearchGate. (PDF) 1-Chloro-2-methyl-3-nitrobenzene. [Link]

-

NIST. Benzene, 1-chloro-2-methyl-3-nitro-. [Link]

-

NIH PubMed Central. 1-Chloro-2-methyl-3-nitrobenzene. [Link]

-

NIH PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. This compound | 56433-00-2 [sigmaaldrich.com]

- 2. 56433-00-2|this compound|BLD Pharm [bldpharm.com]

- 3. AB548106 | CAS 56433-00-2 – abcr Gute Chemie [abcr.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzene, 1-chloro-2-methyl-3-nitro- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of 1-(Bromomethyl)-3-chloro-2-nitrobenzene: A Guide for Organic Chemists

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(Bromomethyl)-3-chloro-2-nitrobenzene, a trifunctional aromatic compound, presents itself as a valuable and versatile building block for the discerning chemist. The unique arrangement of a reactive benzylic bromide, an electron-withdrawing nitro group, and a chloro substituent on the aromatic ring offers a platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic applications of this reagent, complete with detailed application notes and protocols tailored for researchers, scientists, and professionals in drug development.

The core reactivity of this compound stems from the high susceptibility of the bromomethyl group to nucleophilic substitution, primarily through an SN2 mechanism. The presence of the ortho-nitro group significantly influences the electrophilicity of the benzylic carbon, enhancing its reactivity towards a wide range of nucleophiles.[1] This inherent reactivity, coupled with the potential for subsequent modifications of the nitro and chloro groups, opens avenues for the synthesis of a variety of important chemical entities, including substituted benzylamines, benzyl ethers, and various heterocyclic systems.[1][2]

Key Synthetic Applications and Mechanistic Insights

The strategic positioning of the functional groups in this compound dictates its primary applications in organic synthesis. The following sections will delve into the key transformations, providing both mechanistic rationale and practical guidance.

Synthesis of Substituted Benzylamines: Accessing Key Pharmacophores